Benzenamine, 2-nitro-N-2-propenyl-

Description

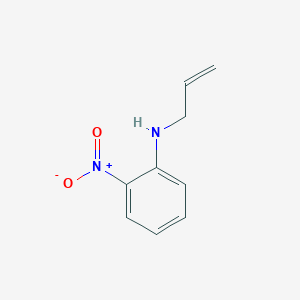

Structure

2D Structure

3D Structure

Properties

CAS No. |

13347-27-8 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-nitro-N-prop-2-enylaniline |

InChI |

InChI=1S/C9H10N2O2/c1-2-7-10-8-5-3-4-6-9(8)11(12)13/h2-6,10H,1,7H2 |

InChI Key |

XITDHSDZRIPMKK-UHFFFAOYSA-N |

SMILES |

C=CCNC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

C=CCNC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within N Substituted Benzenamines and Nitro Organic Chemistry

Benzenamine, 2-nitro-N-2-propenyl- is a derivative of aniline (B41778) (benzenamine), a foundational compound in organic chemistry characterized by a benzene (B151609) ring attached to an amino group. ontosight.aibyjus.com The "N-substituted" designation indicates that one of the hydrogen atoms on the amino group's nitrogen has been replaced, in this case by a 2-propenyl, or allyl, group. ontosight.ai This substitution is a common strategy in organic synthesis to modify the electronic and steric properties of the parent aniline.

Furthermore, the presence of a nitro group (-NO2) at the ortho position (carbon 2) of the benzene ring places this compound firmly within the realm of nitro-organic chemistry. sci-hub.sescispace.com Nitroaromatic compounds are a significant class of molecules, widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. researchgate.net The strong electron-withdrawing nature of the nitro group profoundly influences the chemical behavior of the entire molecule. libretexts.org

Importance of the Nitro and Allyl Functional Groups in Organic Synthesis

The two key functional groups in Benzenamine, 2-nitro-N-2-propenyl-, the nitro group and the allyl group, are both of immense importance in the toolkit of a synthetic organic chemist.

The nitro group is a versatile functional group. Its powerful electron-withdrawing effect can activate the aromatic ring towards certain reactions and deactivate it towards others. sci-hub.selibretexts.org A crucial transformation of the nitro group is its reduction to an amino group, a foundational step in the synthesis of many complex molecules, including pharmaceuticals. nih.gov Nitro compounds are also key precursors in the formation of various heterocyclic compounds. scispace.comresearchgate.net

The allyl group (-CH2-CH=CH2) introduces a site of unsaturation, providing a handle for a wide array of chemical transformations. studfile.net The double bond can participate in addition reactions, and the allylic position is susceptible to substitution and rearrangement reactions. studfile.net This reactivity makes the allyl group a valuable component in building molecular complexity.

Overview of Research Gaps and Motivations for Studying Benzenamine, 2 Nitro N 2 Propenyl

Strategies for the Construction of the N-2-propenyl Moiety

The introduction of the N-2-propenyl (allyl) group is a crucial step that can be achieved through several methods, ranging from classical nucleophilic substitution to more advanced catalytic approaches.

A direct and common method for synthesizing the target compound is the N-allylation of 2-nitroaniline (B44862). This nucleophilic substitution reaction typically involves treating 2-nitroaniline with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base. The base deprotonates the aniline nitrogen, increasing its nucleophilicity to attack the electrophilic allyl halide.

Key parameters influencing the reaction's success include the choice of solvent, base, and temperature. Polar aprotic solvents like dimethylformamide (DMF) are often employed. prepchem.com To prevent the formation of the N,N-diallylated byproduct, reaction conditions must be carefully controlled. rsc.org

For instance, the synthesis of the related compound N-allyl-2-methyl-4-nitroaniline is achieved by reacting 2-methyl-4-nitroaniline (B30703) with allyl chloride in DMF at 50°C, using potassium carbonate as the base. prepchem.com This method results in a high yield of the mono-allylated product. prepchem.com Transition metal catalysts, such as copper(I) iodide (CuI), may also be used to enhance the efficiency of such Ullmann-type couplings.

| Substrate | Allylating Agent | Base / Catalyst | Solvent | Temperature | Yield | Reference |

| 2-methyl-4-nitroaniline | Allyl chloride | K₂CO₃ | DMF | 50°C | 95% | prepchem.com |

| 2-methyl-4-nitroaniline | Allyl bromide | K₂CO₃ / CuI (cat.) | DMF | 80-100°C | >90% purity | |

| Aniline | Allyl alcohol | 10 wt% WO₃/ZrO₂ | None | 140°C | 78% | rsc.orgsemanticscholar.org |

This table presents data for the allylation of aniline and a substituted nitroaniline, serving as models for the synthesis of Benzenamine, 2-nitro-N-2-propenyl-.

More complex strategies for forming N-alkenyl functionalities involve radical cyclization cascades. While not a direct method for simple allylation, these advanced techniques highlight modern approaches to constructing related structural motifs. For example, a biocatalytic strategy using flavin-dependent "ene"-reductases (EREDs) can catalyze the photoinduced radical cyclization of α-chloroacetamides to form β-stereogenic lactams. nih.gov This process involves the formation of a radical substrate, which then undergoes cyclization. nih.gov

Another relevant method is the photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group. nih.gov In this reaction, a nitrogen-centered radical is generated, which triggers an intramolecular cyclization to form a vinyl radical that is subsequently chlorinated. nih.gov These methods underscore the potential of radical-based transformations in synthesizing complex nitrogen-containing molecules from olefinic precursors.

Approaches for Introducing the 2-nitro Group on the Benzenamine Core

This synthetic strategy involves the nitration of an N-allylaniline precursor. The primary challenge in this approach is controlling the regioselectivity of the electrophilic aromatic substitution.

Direct nitration of aniline or its N-alkyl derivatives using standard nitrating mixtures (e.g., nitric acid and sulfuric acid) is often problematic. wikipedia.orgresearchgate.net The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion. stackexchange.com This positively charged group is a meta-director and deactivates the aromatic ring, leading to the formation of the meta-nitro product and often causing oxidative degradation and low yields. researchgate.netstackexchange.com

To achieve ortho-nitration, as required for the target compound, a common strategy is to first protect the amine functionality as an amide, for example, by reacting it with acetic anhydride (B1165640) to form N-allylacetanilide. The acetyl group is a moderately activating ortho, para-director. Nitration of this protected intermediate, typically at low temperatures (0-20°C), will yield a mixture of ortho- and para-nitro isomers. magritek.comazom.com The bulky nature of the N-allylacetamido group may favor the formation of the para-isomer due to steric hindrance, but the ortho-isomer is also formed. stackexchange.com The final step is the hydrolysis of the acetyl group under acidic or basic conditions to yield the desired N-allyl-2-nitroaniline. magritek.com

| Substrate | Protecting Group | Nitrating Agent | Key Outcome | Reference |

| Aniline | Acetyl (Acetanilide) | HNO₃ / H₂SO₄ | Directs ortho/para, prevents oxidation | wikipedia.orgmagritek.com |

| N,N-dimethylaniline | None | HNO₃ / H₂SO₄ | Forms meta-product due to N-protonation | stackexchange.com |

| Aniline | Sulfonic acid | HNO₃ / H₂SO₄ | Blocks para-position, increases ortho yield | wikipedia.org |

This table outlines key considerations for controlling positional selectivity during the nitration of aniline derivatives.

Reductive cyclization methods offer an alternative route, starting from nitrobenzene (B124822) derivatives. These strategies are particularly useful for synthesizing N-heterocycles, but the underlying principles of nitro group reduction can be adapted. nih.gov For example, the reductive cyclization of nitroarenes can be mediated by various reagents. Titanium(III) chloride (TiCl₃) can deoxygenate a nitro group to form a nitroso intermediate, which can then undergo further reactions like cyclization. nih.gov

Another approach involves an iodine-catalyzed reductive redox cyclization, where an ortho-substituted nitroarene can be converted into a heterocyclic system. nih.gov This process involves an internal reduction of the nitro group coupled with the oxidation of an adjacent group. nih.gov While these methods typically lead to fused ring systems like indoles or benzimidazoles, they represent a class of reactions where the nitro group is used as a precursor to facilitate intramolecular C-N bond formation. nih.govresearchgate.net

Green Chemistry Approaches to Synthesis of Related Nitroanilines

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the context of synthesizing nitroanilines, green chemistry principles can be applied to both the allylation and nitration steps.

A significant green advancement in allylation is the use of allyl alcohol as the allyl source in a dehydrative reaction, which produces only water as a byproduct. semanticscholar.orgrsc.org This avoids the use of allyl halides, which are common in traditional methods. This transformation can be catalyzed by reusable solid acid catalysts, such as tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂). rsc.orgsemanticscholar.org This heterogeneous catalyst allows for selective monoallylation with high selectivity and can be used in continuous flow reactors, enhancing industrial applicability. rsc.orgrsc.org

For the nitration step, replacing traditional mixed acids (HNO₃/H₂SO₄) with solid acid catalysts like zeolites represents a greener alternative. rsc.org Zeolite catalysts can offer high activity and improved regioselectivity, particularly for the para-isomer, while being recyclable and reducing corrosive waste streams. rsc.org

Advanced Spectroscopic and Analytical Characterization of Benzenamine, 2 Nitro N 2 Propenyl and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides a comprehensive understanding of the molecular framework of Benzenamine, 2-nitro-N-2-propenyl- by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum of Benzenamine, 2-nitro-N-2-propenyl- reveals distinct signals corresponding to the protons of the aromatic ring and the N-propenyl group. The chemical shifts (δ) are influenced by the electronic effects of the nitro group and the allyl substituent on the aniline (B41778) ring.

Detailed analysis of a related compound, 2-nitroaniline (B44862), shows characteristic downfield shifts for the aromatic protons due to the electron-withdrawing nature of the nitro group. chemicalbook.com For instance, in 2-nitroaniline, the proton ortho to the nitro group (and meta to the amino group) appears at approximately 8.10 ppm, while other aromatic protons resonate between 6.68 and 7.35 ppm. chemicalbook.com The N-H protons of the amino group typically exhibit a broad signal. chemicalbook.com

In Benzenamine, 2-nitro-N-2-propenyl-, the propenyl group introduces additional signals. The protons of the terminal double bond (C=CH₂) and the methylene (B1212753) group (-CH₂-) attached to the nitrogen atom would have characteristic chemical shifts and coupling patterns. The vinylic protons are expected to appear in the range of 5-6 ppm, while the methylene protons would be shifted downfield due to the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzenamine, 2-nitro-N-2-propenyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to NO₂) | ~8.1 | Doublet of doublets |

| Aromatic H | 6.7 - 7.4 | Multiplets |

| NH | Variable | Broad singlet |

| =CH (propenyl) | ~5.8 - 6.0 | Multiplet |

| =CH₂ (propenyl) | ~5.1 - 5.3 | Multiplets |

| N-CH₂ (propenyl) | ~3.8 - 4.0 | Multiplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in the aromatic ring of Benzenamine, 2-nitro-N-2-propenyl- will have distinct chemical shifts influenced by the substituents.

For the parent 2-nitroaniline, the carbon atom bearing the nitro group (C2) is significantly deshielded and appears downfield. chemicalbook.com The carbon attached to the amino group (C1) is also shifted, though to a lesser extent. chemicalbook.com The other aromatic carbons resonate at intermediate chemical shifts.

The introduction of the N-propenyl group will add three aliphatic carbon signals to the spectrum. The sp² hybridized carbons of the double bond will appear in the region of 115-140 ppm, while the sp³ hybridized methylene carbon attached to the nitrogen will be found further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenamine, 2-nitro-N-2-propenyl-

| Carbon | Predicted Chemical Shift (ppm) |

| C-NO₂ (aromatic) | ~145 - 150 |

| C-NH (aromatic) | ~140 - 145 |

| Aromatic CH | ~115 - 135 |

| =CH (propenyl) | ~130 - 135 |

| =CH₂ (propenyl) | ~115 - 120 |

| N-CH₂ (propenyl) | ~45 - 50 |

Note: These are approximate ranges and can be influenced by experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For Benzenamine, 2-nitro-N-2-propenyl-, COSY would show correlations between adjacent aromatic protons and between the protons within the propenyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It is used to assign the carbon signals based on the known proton assignments. For example, the signal for the N-CH₂ proton would correlate with the signal for the N-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). youtube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. youtube.com In this case, it could show a correlation between the N-H proton and the carbons of the aromatic ring, as well as correlations between the propenyl protons and the aromatic carbons, confirming the N-substitution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z).

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For Benzenamine, 2-nitro-N-2-propenyl- (C₉H₁₀N₂O₂), the expected monoisotopic mass is approximately 178.0742 g/mol . HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. uq.edu.au

For Benzenamine, 2-nitro-N-2-propenyl-, the fragmentation in MS/MS would likely involve characteristic losses from the parent ion. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The propenyl side chain could also undergo fragmentation, such as the loss of an allyl radical (•CH₂CH=CH₂). The analysis of these fragment ions helps to piece together the structure of the original molecule and can be used to identify its transformation products in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Benzenamine, 2-nitro-N-2-propenyl-, the key functional groups are the nitro group (-NO₂), the allyl group (-CH₂-CH=CH₂), and the secondary amine (N-H) group.

Characteristic Vibrations of Nitro and Allyl Moieties

The nitro group (-NO₂) in aromatic compounds exhibits strong and characteristic absorption bands. The asymmetric stretching vibration of the N-O bond typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com These intense peaks are a clear indicator of the presence of a nitro group. For instance, in m-nitrotoluene, these bands are observed at 1537 cm⁻¹ and 1358 cm⁻¹. orgchemboulder.com

The allyl group presents several characteristic vibrations. The C=C stretching vibration of the double bond is typically observed in the region of 1680-1640 cm⁻¹. libretexts.org The C-H stretching vibrations of the vinyl group (=C-H) appear between 3100-3000 cm⁻¹, while the out-of-plane C-H bending vibrations are found in the 1000-650 cm⁻¹ range. libretexts.orgvscht.cz

A summary of the expected IR absorption regions for the nitro and allyl moieties is presented in the table below.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Aromatic Nitro (-NO₂) | Asymmetric Stretch | 1550-1475 orgchemboulder.comspectroscopyonline.com |

| Symmetric Stretch | 1360-1290 orgchemboulder.comspectroscopyonline.com | |

| Scissors Bending | 890-835 spectroscopyonline.com | |

| Allyl (-CH₂-CH=CH₂) | =C-H Stretch | 3100-3000 libretexts.orgvscht.cz |

| C=C Stretch | 1680-1640 libretexts.org | |

| =C-H Bend (out-of-plane) | 1000-650 libretexts.orgvscht.cz |

Analysis of N-H Stretching Frequencies

Secondary amines (R₂NH), such as Benzenamine, 2-nitro-N-2-propenyl-, typically show a single, weak N-H stretching band in the 3350-3310 cm⁻¹ region. orgchemboulder.com The position of this band can be influenced by hydrogen bonding. In concentrated liquid samples, this absorption can shift to lower frequencies by about 100 cm⁻¹. libretexts.org When the nitrogen atom is bonded to an aromatic ring, the N-H stretching absorption generally appears at a slightly higher frequency. libretexts.orglibretexts.org

The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com A broad N-H wagging absorption may also be observed between 910-665 cm⁻¹ for primary and secondary amines. orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. Nitroaromatic compounds have unique photoinduced pathways due to the presence of oxygen-centered non-bonding orbitals, which can lead to rapid intersystem crossing between singlet and triplet states. rsc.org

The electronic transitions in nitroaromatic compounds are complex. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene (B151609) ring, as in the parent compound 2-nitroaniline, leads to significant charge-transfer character in its electronic transitions. chemrxiv.org For 2-nitroaniline, maximum absorptions in 95% ethanol (B145695) are observed at 408-409 nm and 278 nm. nih.gov The UV-Vis spectrum of a molecule like Benzenamine, 2-nitro-N-2-propenyl- is expected to be influenced by the electronic effects of the nitro, amino, and allyl groups on the aromatic ring. The solvent can also play a significant role in the position of the absorption bands. chemrxiv.org

The reduction of nitroaromatic compounds can be monitored using UV-Vis spectroscopy. For example, the reduction of 2-nitroaniline leads to changes in the UV-Vis spectrum, with the appearance of isosbestic points suggesting the conversion to a single product. researchgate.netresearchgate.net

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound in the solid state.

While specific X-ray diffraction data for Benzenamine, 2-nitro-N-2-propenyl- was not found in the provided search results, data for related structures, such as (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline, can offer insights. For this related compound, the crystal system is monoclinic with specific unit cell parameters. nih.gov The differing geometries and hydrogen bonding capabilities of nitroaniline isomers, for instance, dictate their distinct crystal structures. acs.org It is expected that the solid-state structure of Benzenamine, 2-nitro-N-2-propenyl- would be influenced by intermolecular forces such as hydrogen bonding involving the N-H group and the nitro group, as well as π-π stacking interactions of the aromatic rings.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most powerful and widely used chromatographic methods.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. For the analysis of aromatic amines, derivatization is often employed to increase volatility and improve chromatographic performance. nih.gov A capillary GC method with a flame ionization detector (FID) has been successfully developed for the trace analysis of allylamine. nih.govresearchgate.net Given its volatility, Benzenamine, 2-nitro-N-2-propenyl- could potentially be analyzed by GC, likely on a capillary column with a suitable stationary phase, such as one based on polyethylene (B3416737) glycol. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are not sufficiently volatile for GC. HPLC is extensively used for the analysis of nitroaromatic compounds. tandfonline.commtc-usa.comwaters.comepa.govepa.gov A common approach involves reversed-phase chromatography, often using a C18 or phenyl-hydride column, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. tandfonline.commtc-usa.com Detection is typically achieved using a UV detector, often set at 254 nm, where many nitroaromatic compounds exhibit strong absorbance. tandfonline.commtc-usa.comwaters.com The EPA has established methods, such as Method 8330B, for the analysis of nitroaromatics in environmental samples by HPLC. mtc-usa.comepa.gov

The table below summarizes typical conditions for the HPLC analysis of nitroaromatic compounds.

| Parameter | Typical Conditions |

| Column | Reversed-Phase (e.g., C18, Phenyl Hydride) tandfonline.commtc-usa.comepa.gov |

| Mobile Phase | Methanol/Water or Acetonitrile/Water, often with additives like formic acid tandfonline.commtc-usa.com |

| Detection | UV Absorbance (e.g., 254 nm) tandfonline.commtc-usa.comwaters.com |

| Flow Rate | 1.0 mL/min mtc-usa.com |

| Injection Volume | 1-10 µL mtc-usa.comwaters.com |

These chromatographic methods are crucial for determining the purity of synthesized Benzenamine, 2-nitro-N-2-propenyl- and for analyzing its transformation products in various chemical or biological processes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for the real-time monitoring of chemical reactions involving Benzenamine, 2-nitro-N-2-propenyl-. Its simplicity, speed, and low cost make it an indispensable tool in synthetic organic chemistry for qualitatively tracking the consumption of starting materials and the formation of products and byproducts.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). The separation is governed by the polarity of the analytes. In the context of Benzenamine, 2-nitro-N-2-propenyl-, the presence of the polar nitro group (-NO₂) and the secondary amine function, combined with the non-polar allyl and benzene moieties, dictates its chromatographic behavior.

Methodology and Research Findings

In a typical application, a reaction mixture is sampled at various time points, and a small aliquot is spotted onto a TLC plate alongside the pure starting material (Benzenamine, 2-nitro-N-2-propenyl-) and, if available, the expected product as standards. The choice of the mobile phase is critical for achieving clear separation. For substituted anilines, mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol are commonly employed. jcsp.org.pk The ratio of these solvents is adjusted to optimize the separation, ensuring that the Retention Factor (Rf) values of the key components are ideally between 0.2 and 0.8 for accurate assessment. scribd.com

The position of a compound on the developed chromatogram is quantified by its Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. scribd.com

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

For instance, in the synthesis of a related compound, N-allyl-2-methyl-4-nitroaniline, column chromatography with a hexane/ethyl acetate (7:3) eluent was used for purification, indicating that such a solvent system is also suitable for TLC analysis of N-allylated nitroanilines. The polarity of the solvent system significantly impacts the Rf values; increasing the proportion of the polar component (e.g., ethyl acetate) will generally increase the Rf values of all components. scribd.comscribd.com

The structure of the analyte plays a crucial role in its interaction with the silica gel stationary phase. The amino group and the nitro group can engage in hydrogen bonding with the silanol (B1196071) groups (Si-OH) on the silica surface. Studies on nitroaniline isomers show that ortho-isomers tend to have higher Rf values compared to their meta and para counterparts. jcsp.org.pk This is often attributed to intramolecular hydrogen bonding between the ortho-substituted groups, which reduces the molecule's ability to bind to the stationary phase, allowing it to travel further up the plate. jcsp.org.pk Although the nitrogen in Benzenamine, 2-nitro-N-2-propenyl- is allylated, the principle remains relevant, as the polarity is significantly influenced by the accessible nitro and amine groups.

Visualization of the spots on the TLC plate is typically achieved under UV light, as the aromatic nature of the compounds allows them to absorb UV radiation and appear as dark spots on a fluorescent background. For enhanced detection or for compounds with poor UV absorbance, various chemical staining reagents can be used. Aromatic amines can be detected with high sensitivity using reagents like cinnamaldehyde, which forms colored Schiff bases. researchgate.net Another technique involves the on-plate reduction of the nitro group using a reagent like stannous chloride, followed by diazotization and coupling with a compound such as β-naphthol to produce a brightly colored azo dye. ijcps.org

Reaction Monitoring Example

To illustrate the application of TLC in reaction monitoring, consider a hypothetical transformation of Benzenamine, 2-nitro-N-2-propenyl- (Starting Material, SM) into a more polar Product (P), potentially through oxidation of the allyl group to a diol. The progress of this reaction can be followed by observing the disappearance of the starting material spot and the appearance of the product spot over time.

Interactive Data Table: TLC Monitoring of a Hypothetical Reaction

The table below shows representative TLC data for monitoring the conversion of Benzenamine, 2-nitro-N-2-propenyl- to a more polar product. The reaction is monitored over 120 minutes, with samples taken at different intervals.

Stationary Phase: Silica Gel G

Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v)

Visualization: UV light (254 nm)

| Time (minutes) | Starting Material (SM) Rf | Product (P) Rf | Observations |

| 0 | 0.65 | - | A single, strong spot corresponding to the starting material is visible. |

| 30 | 0.65 | 0.28 | The spot for the SM is still strong, but a new, faint spot for the product has appeared at a lower Rf, indicating its higher polarity. |

| 60 | 0.65 | 0.28 | The intensity of the SM spot has decreased, while the product spot has become more intense. |

| 120 | 0.65 | 0.28 | The SM spot is now very faint, and the product spot is the most prominent, indicating the reaction is nearing completion. |

This data clearly demonstrates how TLC provides a visual and semi-quantitative assessment of a reaction's progress. The lower Rf value of the product confirms the formation of a more polar compound, consistent with the expected transformation.

Theoretical and Computational Investigations of Benzenamine, 2 Nitro N 2 Propenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. This section would have detailed the energy levels of the HOMO and LUMO, the HOMO-LUMO energy gap, and the spatial distribution of these orbitals. This information provides insights into the molecule's potential as an electron donor or acceptor and identifies the likely sites for nucleophilic and electrophilic attack. A data table summarizing the HOMO and LUMO energies and the energy gap would have been included.

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This part of the article would have explored hypothetical reaction pathways involving Benzenamine, 2-nitro-N-2-propenyl-, such as electrophilic aromatic substitution or reactions at the propenyl group. It would have involved locating the transition state structures for these reactions and calculating the activation energies, providing a theoretical basis for understanding the compound's reactivity and the feasibility of various synthetic transformations.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods can predict various spectroscopic properties, aiding in the identification and characterization of compounds. This section would have presented the theoretically calculated spectroscopic data for Benzenamine, 2-nitro-N-2-propenyl-, including its predicted ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. A comparison with experimental data, if available, would be a key component.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering a more dynamic understanding of conformational flexibility than static DFT calculations. This section would have discussed the results of MD simulations on Benzenamine, 2-nitro-N-2-propenyl-, analyzing the accessible conformational space, the time scales of conformational changes, and the influence of solvent on the molecule's dynamic behavior. This would provide a deeper understanding of the molecule's behavior in a realistic environment.

Applications in Chemical Synthesis and Materials Science

Benzenamine, 2-nitro-N-2-propenyl- as a Building Block in Organic Synthesis

The strategic placement of the nitro and N-propenyl groups on the benzenamine ring makes this compound a valuable precursor in the synthesis of a variety of organic molecules. Its utility is particularly evident in the construction of nitrogen-containing heterocyclic compounds and as a key intermediate in complex synthetic pathways.

Precursor for Complex Nitrogen-Containing Heterocycles

The presence of both an amino and a nitro group, along with a reactive allyl group, allows for a range of cyclization strategies to form diverse heterocyclic systems. One of the key transformations is the reductive cyclization of the nitro group. For instance, o-nitroanilines are well-established precursors for the synthesis of benzimidazoles, a class of heterocycles with significant pharmaceutical importance. daneshyari.comwikipedia.org The reduction of the nitro group to an amine, followed by condensation with an aldehyde or its equivalent, leads to the formation of the benzimidazole (B57391) ring system. While direct examples with Benzenamine, 2-nitro-N-2-propenyl- are not extensively documented, the known reactivity of o-nitroanilines strongly suggests its potential in synthesizing N-alkenyl benzimidazoles. daneshyari.com

Furthermore, the allyl group can participate in various intramolecular cyclization reactions. Palladium-catalyzed intramolecular cyclization of olefins is a powerful tool for constructing cyclic structures. nih.govorganic-chemistry.orgchemrxiv.org In the case of Benzenamine, 2-nitro-N-2-propenyl-, after reduction of the nitro group, the resulting diamine with a pendant allyl group could undergo palladium-catalyzed intramolecular amination to form nitrogen-containing heterocycles. organic-chemistry.org The synthesis of quinolines from nitroarenes and allyl sulfones also points towards the potential of Benzenamine, 2-nitro-N-2-propenyl- to serve as a precursor for quinoline (B57606) derivatives, which are another important class of N-heterocycles. daneshyari.comrsc.orgorganic-chemistry.orgnih.gov

Intermediate in Multi-step Synthetic Sequences

Beyond its direct use in heterocycle synthesis, Benzenamine, 2-nitro-N-2-propenyl- serves as a crucial intermediate in multi-step synthetic sequences. The nitro group can be readily transformed into a variety of other functional groups, significantly expanding its synthetic utility. For example, the reduction of the nitro group to an amine is a common and efficient transformation. This resulting ortho-diamine is a versatile building block for the synthesis of various bicyclic and polycyclic aromatic systems.

The allyl group also offers a handle for further functionalization. For instance, N-allyl-2-methyl-4-nitroaniline, a closely related compound, can be synthesized through the reaction of 2-methyl-4-nitroaniline (B30703) with allyl bromide. This highlights a general method for introducing the N-allyl group, which can then be subjected to various reactions such as oxidation, addition, or isomerization, allowing for the introduction of further complexity into the molecule. The synthesis of N-allyl anilines can be achieved with good yields and selectivity using solid catalysts like tungsten oxide supported on zirconium dioxide. rsc.org

Use in Catalyst Development and Ligand Chemistry

The nitrogen and the allyl double bond in Benzenamine, 2-nitro-N-2-propenyl- present potential coordination sites for transition metals, making it an interesting ligand for the development of novel catalysts.

Coordination Properties with Transition Metals

Transition metal allyl complexes are a well-established class of compounds with significant applications in catalysis. nih.gov The allyl group in Benzenamine, 2-nitro-N-2-propenyl- can coordinate to transition metals in a η³-fashion. Furthermore, the nitrogen atom of the amino group and the oxygen atoms of the nitro group can also act as donor atoms, potentially leading to multidentate coordination.

Studies on related N-allylaniline compounds have shown that they can act as unidentate or bidentate ligands in palladium(II) complexes, with the olefin group of the allyl moiety capable of binding to the metal center. nih.gov This suggests that Benzenamine, 2-nitro-N-2-propenyl- could form stable complexes with various transition metals like palladium and nickel. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, would likely affect the stability and reactivity of the resulting metal complexes.

Investigation of Resulting Coordination Compounds as Catalysts

The coordination compounds derived from Benzenamine, 2-nitro-N-2-propenyl- are potential candidates for catalytic applications. Nickel-catalyzed reactions, for instance, are known to be effective in a variety of transformations, including the α-allylation of nitriles with allyl alcohol. researchgate.net Nickel complexes featuring ligands with both nitrogen and olefinic donors could exhibit unique catalytic activities.

Palladium-catalyzed reactions are also a promising area of investigation. Palladium complexes are widely used in cross-coupling and cyclization reactions. nih.govorganic-chemistry.orgchemrxiv.orgnih.gov A palladium complex of Benzenamine, 2-nitro-N-2-propenyl- could potentially catalyze intramolecular cyclization reactions, as discussed earlier, or participate in other catalytic cycles. The specific nature of the ligand, including its steric and electronic properties, would play a crucial role in determining the catalytic performance of the metal complex.

Advanced Materials Research and Polymer Chemistry

The presence of a polymerizable allyl group and a reactive nitro group makes Benzenamine, 2-nitro-N-2-propenyl- a candidate for the development of functional polymers and advanced materials.

The polymerization of aniline (B41778) derivatives has been extensively studied to produce conducting polymers and other functional materials. arabjchem.orgnih.govresearchgate.net The copolymerization of aniline with o-nitroaniline has been shown to yield polymers with modified properties compared to polyaniline. arabjchem.orgresearchgate.net The nitro group influences the electronic properties and the polymerization process itself. It is plausible that Benzenamine, 2-nitro-N-2-propenyl- could be polymerized or copolymerized to create novel materials. The allyl group provides a route for addition polymerization, potentially leading to polymers with a poly(N-allylaniline) backbone.

Furthermore, the nitro group can be reduced to an amino group post-polymerization, offering a method to introduce reactive sites along the polymer chain for further functionalization. This could be utilized to create materials with tailored properties for applications such as sensors, coatings, or as supports for catalysts. While specific research on the polymerization of Benzenamine, 2-nitro-N-2-propenyl- is not widely available, the general principles of aniline and N-allyl amine polymerization suggest a promising avenue for future materials research. researchgate.net The synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization demonstrates the potential for creating well-defined polymers from functionalized monomers. rsc.org

Monomer for Polymerization Reactions

Benzenamine, 2-nitro-N-2-propenyl- possesses two primary sites for polymerization: the aniline ring, which can undergo oxidative or electrochemical polymerization, and the N-propenyl group, which can participate in radical polymerization.

The polymerization of aniline and its derivatives is a well-established field, typically proceeding through an oxidative coupling mechanism to form polyaniline, a conductive polymer with diverse applications. arabjchem.orgmetu.edu.trijcmas.com The presence of substituents on the aniline ring or the nitrogen atom significantly influences the polymerization process and the properties of the resulting polymer.

The electron-withdrawing nature of the nitro group at the ortho position of Benzenamine, 2-nitro-N-2-propenyl- is expected to have a profound impact on its polymerization. Studies on the copolymerization of aniline with o-nitroaniline have demonstrated that the nitro group deactivates the aromatic ring towards electrophilic attack, which is a key step in oxidative polymerization. arabjchem.orgresearchgate.net This deactivation can lead to a lower polymerization rate and may result in polymers with lower molecular weights compared to unsubstituted polyaniline. iaea.org Furthermore, o-nitroaniline itself does not readily homopolymerize under typical aniline polymerization conditions. arabjchem.org

The N-propenyl (allyl) group introduces an alternative route for polymerization via its double bond. Allyl monomers can be polymerized through radical mechanisms. However, the polymerization of N-allylaniline derivatives can be complex. The cyclopolymerization of certain N-allyl derivatives has been observed, leading to polymers containing five- or six-membered rings within the polymer backbone. researchgate.net The specific pathway, whether leading to a linear polymer with pendant double bonds or a cyclopolymer, is influenced by the nature of the substituents and the polymerization conditions.

Given the dual functionality, the polymerization of Benzenamine, 2-nitro-N-2-propenyl- could potentially be directed through either the aniline nucleus or the allyl group, or a combination of both, depending on the chosen polymerization method (e.g., oxidative, electrochemical, or radical initiation).

To illustrate the conditions and outcomes of polymerizing a related substituted aniline, the following table summarizes the chemical oxidative copolymerization of aniline and o-nitroaniline.

Table 1: Representative Conditions for the Chemical Oxidative Copolymerization of Aniline with o-Nitroaniline

| Monomer Ratio (Aniline:o-Nitroaniline) | Oxidant | Medium | Polymerization Time (hours) | Resulting Polymer Properties | Reference |

|---|

Incorporation into Functional Materials with Unique Properties

The incorporation of Benzenamine, 2-nitro-N-2-propenyl- as a monomeric unit into a polymer backbone is anticipated to yield functional materials with a unique combination of properties stemming from its distinct chemical moieties.

The nitro group is a strong electron-withdrawing group and a well-known chromophore. Its presence in a polymer is likely to impart specific optical properties, potentially leading to materials for applications in nonlinear optics or as components in dyes and pigments. The redox activity of the nitro group could also be exploited in the design of electroactive materials for sensors or energy storage devices. For instance, the electrochemical reduction of the nitro group to an amine is a well-established reaction that could be utilized for post-polymerization modification of the material's properties.

The N-propenyl (allyl) group , if it remains as a pendant group after polymerization through the aniline nucleus, offers a reactive handle for further functionalization of the polymer. This "post-polymerization modification" allows for the tailoring of the material's properties for specific applications. For example, the allyl group can undergo a variety of chemical transformations, including thiol-ene reactions, which are highly efficient and can be used to attach a wide range of molecules, such as biomolecules, fluorescent probes, or crosslinking agents. This versatility makes polymers with pendant allyl groups attractive for applications in drug delivery, biomaterials, and coatings. nih.gov

The synergistic effect of these three functional components within a single polymer system could lead to multifunctional materials. For example, a polymer derived from Benzenamine, 2-nitro-N-2-propenyl- could potentially be a colored, redox-active, and further functionalizable material with tunable electronic properties.

The following table presents properties of a copolymer of aniline and p-nitroaniline, which can serve as an illustrative example of how a nitro-substituted aniline can influence the properties of the resulting material.

Table 2: Properties of Functional Materials Derived from a Related Nitro-Substituted Aniline Monomer (Poly(aniline-co-p-nitroaniline))

| Material | Preparation Method | Key Properties | Potential Applications | Reference |

|---|

Lack of Scientific Data Precludes Environmental Fate Analysis of Benzenamine, 2-nitro-N-2-propenyl-

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental fate and degradation pathways of the chemical compound Benzenamine, 2-nitro-N-2-propenyl-. Despite targeted searches for data on its behavior in various environmental compartments, no specific studies on its hydrolysis, photochemical degradation, or degradation in soil and air environments could be identified. Consequently, a detailed analysis as outlined by the requested article structure cannot be provided at this time.

The inherent structure of Benzenamine, 2-nitro-N-2-propenyl-, which contains a nitro group, a secondary amine, and an allyl group, suggests potential for various degradation mechanisms. For instance, the nitroaromatic moiety could be susceptible to reduction under anaerobic conditions, a common pathway for related compounds. The allyl group might undergo oxidation or addition reactions. However, without experimental data, any proposed degradation pathway remains purely speculative.

Similarly, information regarding the chemical degradation products of Benzenamine, 2-nitro-N-2-propenyl- is absent from the current body of scientific literature. Identification and analysis of degradation products are crucial for assessing the full environmental impact of a compound, as these transformation products may themselves be persistent or toxic.

The lack of empirical data highlights a critical knowledge gap in the environmental chemistry of this specific compound. Further research, including laboratory studies simulating environmental conditions and the development of analytical methods for its detection and the identification of its potential degradation products, is necessary to accurately characterize its environmental persistence, mobility, and ultimate fate.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of nitroanilines often involves harsh conditions, such as the use of strong acids and high temperatures, which can lead to safety hazards and significant chemical waste. wikipedia.orggoogle.comchemicalbook.com For instance, the commercial preparation of 2-nitroaniline (B44862) involves the reaction of 2-nitrochlorobenzene with ammonia (B1221849) at high temperatures and pressures, a process noted for being extremely exothermic and posing a risk of a runaway reaction. wikipedia.orgchemicalbook.com Such processes are becoming less tenable due to increasing environmental regulations and a global push towards sustainable manufacturing.

Future research is imperative to develop greener, more efficient, and economically viable synthetic pathways to Benzenamine, 2-nitro-N-2-propenyl- and its derivatives. Key areas of focus include:

Catalytic C-N Cross-Coupling Reactions: Utilizing transition metal or organocatalysts to facilitate the N-allylation of 2-nitroaniline or the amination of an appropriate allyl-substituted aromatic precursor under milder conditions.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, minimizing the risks associated with highly exothermic nitration or amination reactions. chemicalbook.com This technology allows for safer operation and can improve yield and purity.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and reduce the reliance on hazardous reagents.

Alternative Reagents: Investigating the use of less hazardous nitrating agents and solvents to reduce the environmental impact. For example, processes are being explored that react aromatic nitro compounds with O-alkylhydroxylamines in the presence of a base, providing a one-step synthesis with high yields. google.com

The table below outlines potential sustainable approaches compared to traditional methods.

| Feature | Traditional Synthesis (e.g., Ammonolysis of 2-Nitrochlorobenzene) | Future Sustainable Routes |

| Reagents | Concentrated acids (H₂SO₄, HNO₃), excess ammonia wikipedia.org | Biocatalysts, O-alkylhydroxylamines, milder bases google.com |

| Conditions | High temperature (e.g., 180°C), high pressure (e.g., 4 MPa) chemicalbook.com | Lower temperatures, atmospheric pressure |

| Safety | Highly exothermic, risk of runaway reaction chemicalbook.com | Enhanced safety through flow chemistry, milder conditions |

| Waste | Acidic waste, by-products requiring treatment google.com | Reduced waste streams, recyclable catalysts |

| Efficiency | Multiple steps may be required (e.g., protection/deprotection) wikipedia.org | Potentially fewer steps, higher atom economy |

Exploration of Unconventional Reactivity Modes and Transformations

The unique molecular architecture of Benzenamine, 2-nitro-N-2-propenyl-, featuring an electron-withdrawing nitro group, a nucleophilic secondary amine, and a reactive allyl group, offers a rich landscape for exploring novel chemical transformations. Future research will likely move beyond its role as a simple intermediate to harness the synergistic reactivity of these functional groups.

A promising avenue is the investigation of intramolecular cyclization reactions. The nitro group can be reductively transformed into a reactive intermediate, such as a nitroso or nitrene species, which could then participate in tandem reactions. nih.gov For example, a reductive cyclization could lead to the formation of novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry. fishersci.ca

Emerging areas of exploration include:

Tandem Reductive Annulation: A process where the deoxygenation of the nitro group initiates a sequence of ring expansion and contraction, which can be trapped by nucleophiles to form complex benzimidazole (B57391) structures. nih.gov

Intramolecular [3+2] Cycloadditions: The allyl group could potentially react with an in-situ generated azomethine ylide or other 1,3-dipoles derived from the nitroaniline moiety.

Photocatalytic Transformations: Visible-light photocatalysis could unlock new reaction pathways, such as radical-mediated additions to the allyl group or novel cyclizations, under exceptionally mild conditions. ista.ac.atfu-berlin.de

Advanced Characterization Techniques for In-situ Reaction Monitoring

To optimize novel synthetic routes and understand complex reaction mechanisms, real-time monitoring is crucial. Traditional offline analysis (e.g., TLC, GC-MS after quenching the reaction) provides only snapshots in time and can miss transient, highly reactive intermediates. spectroscopyonline.com Advanced in-situ spectroscopic techniques are poised to revolutionize the study of reactions involving Benzenamine, 2-nitro-N-2-propenyl-.

These techniques allow chemists to observe concentration changes of reactants, intermediates, and products in real-time, providing deep mechanistic and kinetic insights. ista.ac.atmt.com This understanding is critical for improving reaction efficiency, minimizing by-products, and ensuring safe scale-up. mt.com

| Technique | Information Gained | Relevance to Benzenamine, 2-nitro-N-2-propenyl- Synthesis |

| In-situ FTIR/Raman Spectroscopy | Real-time tracking of functional group changes (e.g., C=C, N-H, NO₂) mt.com | Monitoring the progress of N-allylation and nitration; detecting the formation of key intermediates. |

| In-situ Mass Spectrometry (MS) | Identification of transient species and reaction by-products. acs.org | Elucidating complex reaction pathways, such as tandem cyclizations, by detecting short-lived intermediates. acs.org |

| In-situ NMR Spectroscopy | Detailed structural information on all species in the reaction mixture. | Providing unambiguous structural confirmation of intermediates and products without the need for isolation. |

By implementing these technologies, researchers can accelerate the development of robust and optimized synthetic processes for this compound and its derivatives. mt.com

Computational Design and Prediction of Novel Derivatives with Tunable Properties

Computational chemistry and in-silico modeling are becoming indispensable tools in modern chemical research. nih.gov For Benzenamine, 2-nitro-N-2-propenyl-, these methods can guide the synthesis of new derivatives with tailored electronic, optical, or biological properties, thereby saving significant time and resources in the lab.

Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of potential derivatives, offering insights into their reactivity and stability. nih.gov Furthermore, molecular docking studies can simulate the interaction of these designed molecules with biological targets, such as enzymes or receptors, to predict their potential as therapeutic agents. nih.gov This approach is widely used in drug discovery to identify promising candidates for treating various diseases. nih.govnih.gov

Key computational approaches include:

Quantum Mechanical Calculations: To predict properties like dipole moment, polarizability, and spectral characteristics, which are crucial for applications in materials science (e.g., dyes, nonlinear optics).

Molecular Docking: To screen libraries of virtual derivatives against protein targets to identify potential drug candidates. nih.gov

ADMET Prediction: In-silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds, helping to prioritize derivatives with favorable drug-like characteristics. nih.gov

Integration into Multidisciplinary Research Areas beyond Traditional Organic Chemistry

The true future potential of Benzenamine, 2-nitro-N-2-propenyl- will be realized through its integration into interdisciplinary research fields. Its unique combination of functional groups makes it a versatile building block for creating complex molecules with specific functions.

Medicinal Chemistry: Nitroaromatic compounds are present in a number of drugs, and aniline (B41778) derivatives are foundational to many pharmaceuticals. ontosight.aimdpi.com The reduction of the nitro group in derivatives of this compound can lead to o-phenylenediamines, which are precursors to benzimidazoles—a key heterocycle in many pharmaceutical agents. wikipedia.orgfishersci.ca The allyl group provides a handle for further modification or for covalent binding to biological targets.

Materials Science: The chromophoric nitroaniline core suggests potential applications in the development of dyes and pigments. wikipedia.org Furthermore, the polymerizable allyl group opens the door to creating novel functional polymers and materials with unique optical or electronic properties.

Gut Microbiota Research: Environmental pollutants, including nitroaromatic compounds, can be processed by gut microbiota. acs.org Understanding how derivatives of Benzenamine, 2-nitro-N-2-propenyl- are metabolized by these bacteria could be relevant in toxicology and environmental science, using techniques like mass spectrometry to identify transformation products. acs.org

By bridging the gap between fundamental organic synthesis and applied sciences, research into Benzenamine, 2-nitro-N-2-propenyl- can contribute to significant advancements in health, technology, and environmental science.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Benzenamine, 2-nitro-N-2-propenyl-?

- Methodological Answer : Synthesis typically involves sequential functionalization. For nitro-substituted anilines, nitration of the benzene ring precedes N-alkenylation. For example:

Nitration : Introduce the nitro group at the ortho position using a mixture of HNO₃ and H₂SO₄ under controlled temperature (0–5°C).

N-Alkenylation : React with propenyl chloride or bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C.

Characterization via FT-IR (to confirm C=C and NO₂ stretches) and HPLC purity analysis (>95%) is critical .

Q. How can researchers assess the antimicrobial activity of this compound?

- Methodological Answer : Use standardized protocols like the agar diffusion assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions (1–100 µg/mL) in DMSO, apply to filter disks, and measure inhibition zones after 24-hour incubation. Compare with positive controls (e.g., ampicillin) and solvent blanks. For antifungal activity, test against C. albicans using similar methods .

Q. What spectroscopic techniques are essential for structural elucidation?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, propenyl protons at δ 5.0–6.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- UV-Vis : Detect π→π* transitions (λmax ~250–300 nm) for nitro-aromatic systems .

Advanced Research Questions

Q. How can contradictory data on cytotoxicity across studies be resolved?

- Methodological Answer : Conduct dose-response assays (e.g., MTT or resazurin) on multiple cell lines (e.g., HEK293, HepG2) to identify IC₅₀ values. Control for variables like solvent concentration (DMSO ≤0.1%) and incubation time (24–72 hours). Use comparative meta-analysis to reconcile discrepancies, considering factors like cell line specificity or assay sensitivity .

Q. What strategies optimize reaction yields during N-propenylation?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reactivity.

- Kinetic Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature .

Q. How does the nitro group influence electronic properties and reactivity?

- Methodological Answer : Perform computational studies (DFT at B3LYP/6-31G* level) to map electron density distributions. The nitro group’s electron-withdrawing effect reduces aromatic ring electron density, increasing susceptibility to nucleophilic attack at the para position. Compare with non-nitro analogs to validate .

Q. What protocols ensure safe handling of this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Work in a fume hood due to potential respiratory irritation (TLV: 1 mg/m³).

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Class D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.